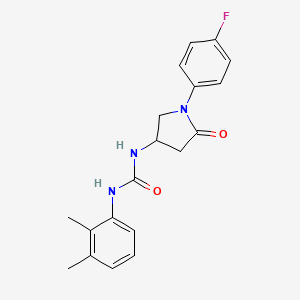

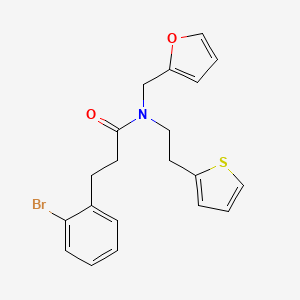

![molecular formula C18H19N3O3S3 B2531525 N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097896-80-4](/img/structure/B2531525.png)

N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" is a synthetic molecule that may be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as piperidine, thiazole, and thiophene rings are common in the literature for their diverse pharmacological properties. For instance, piperidine derivatives are known for their antihistaminic , inotropic , and antitubercular activities , while thiazole and thiophene derivatives have been reported for their antiarrhythmic , herbicidal , and structural properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including cyclodesulfurization , formation of heterocyclic rings , and click chemistry . For example, the synthesis of N-heterocyclic piperidinamines involved cyclodesulfurization of thioureas, followed by alkylation and deprotection steps . Similarly, the synthesis of thiophene derivatives from carboxamide precursors required initial reactions with various organic reagents . The synthesis of piperidine carboxamides as potential D1 protease inhibitors in plants involved isoxazole ring formation and subsequent thiazole ring formation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry , as well as X-ray diffraction methods . For instance, the crystal structure of a tetrahydrobenzo[b]thiophene carboxamide derivative was determined, revealing intra and intermolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include alkylation , reductive amination , oxirane ring-opening , and azide-alkyne cycloaddition . These reactions are crucial for introducing various functional groups and appendages to the core heterocyclic structures, thereby modulating their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. The presence of different heterocyclic rings and substituents can affect properties such as solubility, stability, and reactivity. The biological activities of these compounds, such as antihistaminic , inotropic , antiarrhythmic , antitubercular , and herbicidal activities , are a direct consequence of their chemical properties and interactions with biological targets.

Aplicaciones Científicas De Investigación

DNA Interaction and Drug Design

Compounds similar to "N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide" may have applications in DNA interaction studies and drug design. For example, Hoechst 33258 and its analogues, known for their ability to bind to the minor groove of DNA, have been widely used in fluorescence microscopy and flow cytometry for DNA staining. Such compounds provide a starting point for rational drug design, especially for targeting specific DNA sequences or structures (Issar & Kakkar, 2013).

Central Nervous System (CNS) Drug Synthesis

The presence of functional groups such as thiophenes and benzothiazoles in a compound's structure has been linked to potential CNS activity. Research has identified various heterocycles, including thiophenes and benzothiazoles, as key structural elements in compounds with CNS effects, ranging from antidepressant to anticonvulsant activities. This suggests that our compound of interest could be explored for the synthesis of novel CNS-acting drugs, leveraging its structural features (Saganuwan, 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-6-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S3/c1-12-19-14-8-7-13(11-16(14)26-12)20-18(22)15-5-2-3-9-21(15)27(23,24)17-6-4-10-25-17/h4,6-8,10-11,15H,2-3,5,9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXCTILSVATAJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

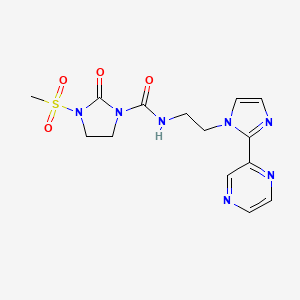

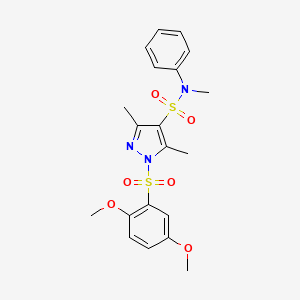

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

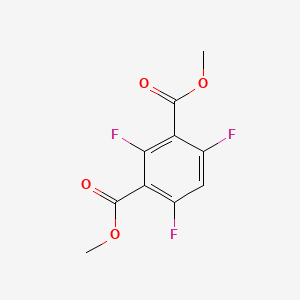

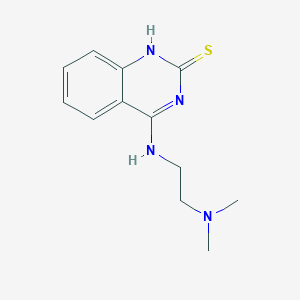

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

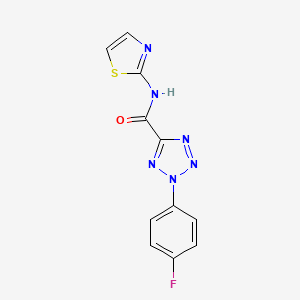

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)

![Bicyclo[5.1.0]octane-8-carbaldehyde](/img/structure/B2531460.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)

![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)